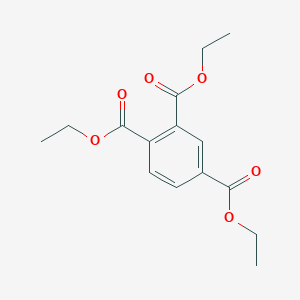

1,2,4-Benzenetris(carboxylic acid ethyl) ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRWJDOKUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162013 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14230-18-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethyl 1,2,4-Benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 1,2,4-benzenetricarboxylate, also known as triethyl trimellitate, is an aromatic ester of significant interest in polymer science and as a potential building block in organic synthesis. Its molecular structure, featuring a benzene ring trisubstituted with ethyl carboxylate groups, imparts a unique combination of polarity and lipophilicity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, tailored for professionals in research and development. While specific experimental data for this isomer is limited in the public domain, this document synthesizes available information and provides expert insights based on analogous compounds.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₈O₆ | [1][2][3][4][5] |

| Molecular Weight | 294.30 g/mol | [1][2][3][4][5] |

| CAS Number | 14230-18-3 | [1][3][4][5] |

| Appearance | Likely a liquid at room temperature | Inferred from analogs like trioctyl trimellitate and the isomeric triethyl 1,3,5-benzenetricarboxylate.[3] |

| Odor | Fruity, characteristic of esters | [3] |

| Melting Point | Not available | Data not found in published literature or supplier information.[5] For comparison, the isomeric triethyl 1,3,5-benzenetricarboxylate has a melting point of 134-139 °C.[6] |

| Boiling Point | Not available | Data not found in published literature or supplier information.[5] Higher boiling point than the trimethyl ester analog is expected due to increased molecular weight.[3] |

| Density | Not available | Data not found in published literature or supplier information.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform) | Inferred from its nonpolar ethyl groups and the behavior of other trimellitate esters.[3] |

Structural Diagram:

Caption: 2D structure of triethyl 1,2,4-benzenetricarboxylate.

Synthesis and Purification

The primary synthetic route to triethyl 1,2,4-benzenetricarboxylate is through the esterification of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with ethanol in the presence of an acid catalyst. An alternative, elegant synthesis involves the nickel-catalyzed [2+2+2] cyclotrimerization of ethyl propiolate.[7]

Experimental Protocol: Synthesis via Cyclotrimerization[7]

This protocol describes a highly efficient synthesis that yields the 1,2,4-isomer with high selectivity.

Materials:

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

Triphenylphosphine (PPh₃)

-

Toluene, anhydrous

-

Ethyl propiolate

-

Diethyl ether

-

Hexanes

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Stock Solution Preparation:

-

Under an argon atmosphere, add Ni(COD)₂ (5.5 mg, 0.020 mmol) and PPh₃ (15.6 mg, 0.060 mmol) to a 10 mL flask.

-

Add 10 mL of anhydrous toluene.

-

Stir the mixture at 23 °C for 5 minutes to form a homogeneous catalyst solution.

-

-

Cyclotrimerization Reaction:

-

In a separate 10 mL scintillation vial under argon, add 375 µL of the catalyst stock solution.

-

Bring the volume to 2 mL with additional anhydrous toluene.

-

Add ethyl propiolate (152 µL, 1.5 mmol).

-

Stir the reaction mixture at 23 °C for 2 hours.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Elute with a mixture of diethyl ether and hexanes to separate the 1,2,4- and 1,3,5-isomers.

-

The 1,2,4-isomer is the major product and can be isolated in high yield (typically around 92%).

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H and ¹³C NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, 1H), 8.20 (dd, 1H), 7.76 (d, 1H), 4.50-4.35 (m, 6H), 1.50-1.35 (m, 9H).[7]

¹³C NMR (101 MHz, CDCl₃): δ 167.24, 166.70, 165.07, 136.36, 132.77, 132.17, 132.10, 130.19, 128.95, 62.09, 62.03, 61.78, 14.36, 14.20, 14.15.[7]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of triethyl 1,2,4-benzenetricarboxylate.

Reactivity Profile

The reactivity of triethyl 1,2,4-benzenetricarboxylate is primarily governed by the ester functional groups and the aromatic ring.

-

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids (1,2,4-benzenetricarboxylic acid) and ethanol under acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.[3]

-

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the ethyl groups can be exchanged for other alkyl groups.[3]

-

Reduction: The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 1,2,4-benzenetriyltrimethanol.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The three electron-withdrawing ester groups deactivate the ring, making these reactions slower than with benzene itself. The directing effects of the substituents will influence the position of substitution.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of triethyl 1,2,4-benzenetricarboxylate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the synthesis section, ¹H and ¹³C NMR provide definitive structural information. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for the 1,2,4-substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching vibrations for the ester groups (typically around 1720-1740 cm⁻¹) and C-O stretching bands. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Applications and Future Directions

While specific applications in drug development are not well-documented, esters of trimellitic acid are widely used as plasticizers in polymers like PVC to enhance flexibility.[3] The structure of triethyl 1,2,4-benzenetricarboxylate makes it a candidate for evaluation in areas such as:

-

Excipients in Drug Formulation: Its ester nature and potential for low toxicity could make it suitable as a solvent or plasticizer in certain drug delivery systems. Further toxicological studies are required to validate this.

-

Linker in Prodrug Design: The tri-functional nature of the parent acid suggests that its esters could be explored as linkers for attaching multiple drug molecules.

-

Monomer for Specialty Polymers: The parent acid, trimellitic acid, is a known monomer for high-performance polymers.[8] The triethyl ester could serve as a less reactive precursor in certain polymerization processes.

Safety and Handling

-

General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Environmental Hazards: One supplier indicates that the compound may cause long-lasting harmful effects to aquatic life (H413).[4] Therefore, disposal into the environment should be avoided.

It is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Triethyl 1,2,4-benzenetricarboxylate is a compound with interesting chemical properties stemming from its trifunctional aromatic ester structure. While there are gaps in the publicly available experimental data for this specific isomer, its synthesis is well-described, and its reactivity and analytical characterization can be confidently predicted based on established chemical principles and data from analogous compounds. For researchers and professionals in drug development, this molecule represents a potential platform for further exploration, particularly in the realms of polymer-based drug delivery and as a versatile synthetic intermediate.

References

-

LookChem. (n.d.). Cas 14230-18-3, 1,2,4-Benzenetris(carboxylic acid ethyl) ester. Retrieved from [Link]

-

PubChem. (n.d.). Trimellitic acid. Retrieved from [Link]

Sources

- 1. 14230-18-3 | Triethyl benzene-1,2,4-tricarboxylate | Aryls | Ambeed.com [ambeed.com]

- 2. 14230-18-3 | Triethyl benzene-1,2,4-tricarboxylate - AiFChem [aifchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 14230-18-3 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Triethyl 1,3,5-benzenetricarboxylate | 4105-92-4 [chemicalbook.com]

- 7. Triethyl 1,3,5-benzenetricarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Trimellitic acid | C9H6O6 | CID 10708 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2,4-Benzenetricarboxylic Acid Triethyl Ester from Trimellitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,4-benzenetricarboxylic acid triethyl ester, a compound of interest in materials science and as a potential intermediate in pharmaceutical manufacturing. The synthesis is achieved through the Fischer esterification of trimellitic acid with ethanol, a classic and scalable method in organic chemistry.[1][2] This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines robust methods for purification and characterization. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory and process development applications.

Introduction and Significance

1,2,4-Benzenetricarboxylic acid, commonly known as trimellitic acid, is a versatile aromatic tricarboxylic acid.[3][4][5] Its triethyl ester derivative, 1,2,4-benzenetricarboxylic acid triethyl ester, is a molecule with a benzene ring substituted by three ethyl ester groups at the 1, 2, and 4 positions.[6] This compound serves as a valuable building block in the synthesis of advanced polymers, plasticizers, and specialty chemicals.[3] In the context of drug development, poly-functional esters are of interest as scaffolds for creating complex molecular architectures and as potential linkers in drug delivery systems.

The synthesis from trimellitic acid via Fischer esterification is an economically viable and well-established route.[1][2] This guide will focus on a direct esterification approach, providing the necessary details for successful and reproducible synthesis.

The Chemistry: Mechanism of Fischer Esterification

The conversion of trimellitic acid to its triethyl ester is a classic example of the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall reaction is an equilibrium process:

C₆H₃(COOH)₃ + 3 CH₃CH₂OH ⇌ C₆H₃(COOCH₂CH₃)₃ + 3 H₂O

The reaction proceeds through a series of reversible steps, and the use of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to achieve a reasonable reaction rate.[1][2]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups.[1][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]

-

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[9] This results in the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups, forming a good leaving group (water).[1]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][10]

-

Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.[1]

This sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED) is repeated for all three carboxylic acid groups on the trimellitic acid molecule.[1]

Driving the Equilibrium:

According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using a large excess of one of the reactants (typically the alcohol) or by removing one of the products as it is formed.[11][12] In this synthesis, both strategies are often employed. Using excess ethanol as the solvent helps to drive the reaction forward.[12] Additionally, the continuous removal of water via azeotropic distillation with a Dean-Stark apparatus is a highly effective method to maximize the yield of the ester.[13][14][15]

The Dual Role of Sulfuric Acid:

Concentrated sulfuric acid serves two critical functions in this reaction:

-

Catalyst: It protonates the carboxylic acid, thereby activating it for nucleophilic attack.[16]

-

Dehydrating Agent: It sequesters the water produced during the reaction, which also helps to drive the equilibrium towards the formation of the ester.[16][17][18]

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis of 1,2,4-benzenetricarboxylic acid triethyl ester.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Trimellitic Acid | 210.14 | 21.0 g | 0.1 | --- |

| Ethanol (Absolute) | 46.07 | 150 mL | ~2.57 | Used in excess, also as solvent |

| Toluene | 92.14 | 50 mL | --- | For azeotropic water removal |

| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | ~0.037 | Catalyst and dehydrating agent |

| Sodium Bicarbonate | 84.01 | As needed | --- | For neutralization |

| Anhydrous Sodium Sulfate | 142.04 | As needed | --- | For drying |

| Diethyl Ether | 74.12 | As needed | --- | For extraction |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a stopper.

-

Charging the Reactor: To the flask, add trimellitic acid (21.0 g), absolute ethanol (150 mL), and toluene (50 mL).

-

Initiating the Reaction: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the flask. Caution: The addition of sulfuric acid to ethanol is exothermic.

-

Reflux and Water Removal: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[13] Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol and toluene using a rotary evaporator.

-

Work-up and Neutralization: Dissolve the residue in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining acidic components.

-

Aqueous Wash: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Final Product Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 1,2,4-benzenetricarboxylic acid triethyl ester as an oil.

Purification and Characterization

For many applications, the crude product may require further purification.

Purification Techniques

-

Vacuum Distillation: This is the primary method for purifying the triethyl ester.[19] The product is a high-boiling point liquid, and distillation under reduced pressure is necessary to prevent thermal decomposition.

-

Column Chromatography: For smaller scale and higher purity requirements, silica gel column chromatography can be employed. A mixture of ethyl acetate and hexanes is a suitable eluent system.

Analytical Characterization

A combination of analytical techniques should be used to confirm the identity and purity of the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the aromatic protons and the ethyl groups (quartet and triplet). Integration should match the expected proton ratios. |

| ¹³C NMR | Structural confirmation | Signals for the carbonyl carbons, aromatic carbons, and the ethyl group carbons. |

| FT-IR | Functional group analysis | A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group. Absence of a broad O-H stretch from the carboxylic acid starting material. |

| Mass Spec. | Molecular weight determination | A molecular ion peak corresponding to the mass of the triethyl ester (C₁₅H₁₈O₆, MW = 294.30 g/mol ). |

| GC-MS | Purity assessment and identification of volatile impurities | A major peak for the desired product and identification of any minor impurities. |

| Acid Number Titration | Quantification of residual acidic impurities | A low acid number (typically < 0.1 mg KOH/g) indicates complete esterification and effective purification.[20] |

Visualizing the Process

Reaction Mechanism Workflow

Caption: Fischer esterification mechanism.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow.

Troubleshooting and Optimization

-

Incomplete Reaction: If water collection in the Dean-Stark trap ceases prematurely or the reaction does not go to completion (as indicated by analysis of an aliquot), consider adding more catalyst or extending the reflux time. Ensure the ethanol used is anhydrous, as water in the starting materials will inhibit the reaction.

-

Low Yield: Low yields can result from an incomplete reaction or losses during the work-up. Ensure efficient extraction and careful handling during phase separations.

-

Product Discoloration: Yellowing of the product can occur due to overheating during distillation.[20] Ensure a good vacuum is maintained to keep the distillation temperature as low as possible. An activated carbon treatment of the crude product before distillation can also help remove color impurities.[20]

Conclusion

The synthesis of 1,2,4-benzenetricarboxylic acid triethyl ester from trimellitic acid via Fischer esterification is a robust and scalable process. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The detailed protocol and characterization methods provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize and purify this valuable compound for a range of applications.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Dean–Stark apparatus. In Wikipedia. [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

-

Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

-

Dean-Stark Apparatus. Orick Médico Sarl. [Link]

-

mechanism for the esterification reaction. Chemguide. [Link]

-

Dean Stark Apparatus. Scoilnet. [Link]

-

Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Illinois Urbana-Champaign. [Link]

-

Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. [Link]

-

Sulphuric acid in esterification. (2023, January 29). Reddit. [Link]

-

The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ACS Publications. [Link]

- Esterification process. (US5302748A).

-

The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. (2025, December 5). BASTONE. [Link]

-

Why is sulfuric acid used in esterification? Quora. [Link]

- Method for synthesizing tri (2-ethylhexyl) trimellitate. (CN106008218A).

-

Purpose Of Sulfuric Acid In Esterification. [Link]

- Method for synthesizing trimellitic triesters. (CN106008204A).

-

Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. (2023, April 17). ACS Omega. [Link]

-

Fischer–Speier esterification. In Wikipedia. [Link]

- Production method for trioctyl trimellitate. (CN105175256A).

-

Fischer Esterification. [Link]

- Process of preparing trimellitic anhydride. (US2971011A).

- Method for producing trioctyl trimellitate with trimellitic acid. (CN100363328C).

-

METHOD FOR PREPARING TRIMELLITIC ACID TRIESTER BY MEANS OF CONTINUOUS ESTERIFICATION METHOD. (WO/2020/019271). WIPO Patentscope. [Link]

-

Why is sulphuric acid used to make esters? (2018, April 8). Reddit. [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

- Trimellitic tri(C8-9 ol)ester preparation method. (CN100363328C).

-

1,2,4-Benzenetricarboxylic acid, trimethyl ester. NIST WebBook. [Link]

- Synthesis method of tridecyl trimellitate. (CN103214372A).

- Purifying method of triethyl citrate. (CN105777542A).

-

1,2,4-Benzenetricarboxylic acid, trimethyl ester. NIST WebBook. [Link]

-

Trimellitic acid. In Wikipedia. [Link]

-

1,2,4-Benzenetricarboxylic acid, triethyl ester. Pharos. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. [Link]

- Purification of plasticizers. (WO2016114944A1).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 12. cerritos.edu [cerritos.edu]

- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 14. orickmedicosarl.com [orickmedicosarl.com]

- 15. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 16. quora.com [quora.com]

- 17. reddit.com [reddit.com]

- 18. US5302748A - Esterification process - Google Patents [patents.google.com]

- 19. bastone-plastics.com [bastone-plastics.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Triethyl Trimellitate: A Technical Guide for Scientific Professionals

An In-depth Exploration of its Synthesis, Properties, and Potential Applications in Research and Development

Introduction

Triethyl trimellitate, systematically known as triethyl 1,2,4-benzenetricarboxylate, is an organic ester of trimellitic acid. While less commonly cited in scientific literature compared to its longer-chain counterparts like trioctyl trimellitate (TOTM), its unique properties as a trialkyl trimellitate warrant a closer examination for its potential applications in various scientific domains, including materials science and drug development. This guide provides a comprehensive overview of triethyl trimellitate, drawing upon established knowledge of similar trimellitate esters to infer its characteristics and potential utility.

Core Molecular Attributes

| Attribute | Value |

| Systematic Name | Triethyl 1,2,4-benzenetricarboxylate |

| Molecular Formula | C₁₅H₁₈O₆ |

| Molecular Weight | 294.30 g/mol |

Synthesis of Triethyl Trimellitate: An Overview of Esterification Processes

The synthesis of trialkyl trimellitates is typically achieved through the esterification of trimellitic anhydride with the corresponding alcohol. For triethyl trimellitate, this would involve the reaction of trimellitic anhydride with ethanol. Two primary methodologies can be employed for this synthesis: direct esterification and a two-step transesterification process.

Direct Esterification

This method involves the direct reaction of trimellitic anhydride with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a titanate catalyst.[1] The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification, often under vacuum at elevated temperatures (typically 150-250°C).[1]

Experimental Protocol: Conceptual Direct Esterification of Triethyl Trimellitate

-

Reactant Charging: In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, charge trimellitic anhydride and a molar excess of ethanol.

-

Catalyst Addition: Introduce a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water-ethanol azeotrope will distill off and be collected in the Dean-Stark trap, driving the reaction towards the product.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Purification: Remove the excess ethanol under reduced pressure. The resulting crude triethyl trimellitate can be further purified by vacuum distillation.

Two-Step Transesterification

An alternative route involves a two-step process. First, trimellitic anhydride is reacted with methanol to form trimethyl trimellitate.[1] This intermediate is then purified and subsequently reacted with ethanol in a transesterification reaction, where the methyl groups are exchanged for ethyl groups. This method can offer better control over purity.[1]

Experimental Workflow: Conceptual Two-Step Synthesis

Caption: Two-step synthesis of triethyl trimellitate.

Physicochemical Properties: An Extrapolation from Analogs

Directly measured physical and chemical properties of triethyl trimellitate are not widely documented. However, based on the known properties of other trialkyl trimellitates, several characteristics can be inferred. Trialkyl trimellitates are generally colorless to slightly yellow, viscous liquids with low volatility.[2] They exhibit good solubility in most organic solvents but are sparingly soluble in water.

| Property | Predicted Characteristic | Rationale based on Analogues |

| Appearance | Colorless to slightly yellow viscous liquid | Consistent with other trialkyl trimellitates. |

| Volatility | Low | A general characteristic of trimellitate esters.[2] |

| Solubility | Soluble in organic solvents, insoluble in water | A common property of esters with significant hydrocarbon character.[3] |

| Stability | Thermally stable | Trioctyl trimellitate is noted for its high thermal stability.[3] |

Potential Applications in Drug Development and Research

While specific applications for triethyl trimellitate are not extensively documented, its properties as an ester and a potential plasticizer suggest several areas of interest for researchers and drug development professionals.

As a Plasticizer in Pharmaceutical Formulations

Trialkyl trimellitates, such as triethylhexyl trimellitate, are used as plasticizers in cosmetic and other formulations.[2] Plasticizers are added to polymers to increase their flexibility and durability. In the pharmaceutical industry, plasticizers are crucial components of film coatings for tablets and capsules, as well as in the manufacturing of medical devices like tubing and bags.[3] The lower molecular weight of triethyl trimellitate compared to TOTM might offer different solubility and compatibility profiles with various pharmaceutical polymers.

As a Prodrug Moiety or Linker

Ester functionalities are frequently employed in prodrug design to enhance the pharmacokinetic properties of a parent drug, such as improving oral absorption.[4] The ester linkage can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). The ethyl ester groups of triethyl trimellitate could potentially be utilized in the design of novel prodrugs or as linkers in more complex drug delivery systems.

In Material Science and Polymer Chemistry

The trimellitate backbone provides a rigid aromatic core with three ester groups that can interact with polymer chains. This structure imparts low volatility and good thermal stability.[3] Researchers in materials science could explore the use of triethyl trimellitate in the development of novel polymers or as a non-migrating plasticizer in sensitive applications.

Safety and Toxicology: A Comparative Perspective

Conclusion

Triethyl trimellitate represents an intriguing, albeit under-documented, member of the trialkyl trimellitate family. Based on the well-established chemistry of its analogues, it can be synthesized through standard esterification procedures and is expected to possess properties that make it a candidate for applications as a plasticizer, a component in drug delivery systems, and a building block in materials science. Further research into the specific properties and toxicological profile of triethyl trimellitate is warranted to fully elucidate its potential for scientific and industrial applications.

References

-

BASTONE. The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. Available at: [Link].

-

Ataman Kimya. TRIDECYL TRIMELLITATE. Available at: [Link].

-

PubChem. Trimethyl 1,2,4-benzenetricarboxylate. Available at: [Link].

-

Cosmetic Ingredient Review. Safety assessment of trialkyl trimellitates as used in cosmetics. Available at: [Link].

-

Henan GP Chemicals Co.,Ltd. How is TOTM synthesized or manufactured. Available at: [Link].

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Trimellitates (high molecular weight) - Evaluation statement - 30 May 2022. Available at: [Link].

-

PubChem. Trioctyl trimellitate. Available at: [Link].

- Google Patents. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate.

- Google Patents. CN105175256A - Production method for trioctyl trimellitate.

- Google Patents. CN103864620B - A kind of production method of trioctyl trimellitate (TOTM).

-

NIST. 1,2,4-Benzenetricarboxylic acid, trimethyl ester. Available at: [Link].

-

PENPET Petrochemical Trading. Trioctyl trimellitate (TOTM). Available at: [Link].

-

PubChem. Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1]thiazine-3-carboxylate 1,1-dioxide. Available at: [Link].

-

Wikipedia. Trimesic acid. Available at: [Link].

-

PubMed. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Available at: [Link].

-

PubChem. C6H5O6. Available at: [Link].

-

PubChem. Dehydroascorbide(1-). Available at: [Link].

-

PubChem. 2,4,4,6,6-Pentamethyl-2-heptene. Available at: [Link].

Sources

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trioctyl trimellitate | 3319-31-1 [chemicalbook.com]

Solubility of triethyl trimellitate in common organic solvents

An In-depth Technical Guide to the Solubility of Triethyl Trimellitate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl trimellitate, a triester of trimellitic acid, is a compound of significant interest in various industrial applications, including as a plasticizer and a component in cosmetic formulations. A thorough understanding of its solubility in common organic solvents is paramount for its effective formulation, processing, and application. This technical guide provides a comprehensive overview of the solubility characteristics of triethyl trimellitate, grounded in fundamental chemical principles and established experimental methodologies. While specific quantitative solubility data for triethyl trimellitate is not extensively documented in public literature, this guide synthesizes information from structurally analogous trialkyl trimellitates to project its likely solubility behavior. Furthermore, detailed protocols for the experimental determination of solubility are provided to empower researchers in generating precise data for their specific applications.

Introduction: The Significance of Triethyl Trimellitate and Its Solubility

Triethyl trimellitate belongs to the family of trialkyl trimellitates, which are noted for their function as skin-conditioning agents and plasticizers in the cosmetics industry.[1] The physical and chemical properties of these molecules, including their solubility, are critical determinants of their performance and application scope. In drug development, understanding the solubility of excipients like triethyl trimellitate is crucial for formulation design, particularly for topical and transdermal delivery systems where the solvent system can significantly influence drug release and bioavailability.

The general principle that "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of triethyl trimellitate, featuring a central aromatic ring and three ester groups with ethyl side chains, imparts a degree of polarity. However, the overall molecule is relatively large and lacks hydrogen bond donors, which dictates its solubility profile.

Projected Solubility Profile of Triethyl Trimellitate

Based on the reported properties of related trialkyl trimellitates, such as trioctyl trimellitate and triethylhexyl trimellitate, a qualitative solubility profile for triethyl trimellitate can be projected.[1][2] Trialkyl trimellitates are generally characterized as being readily soluble in most organic solvents and oils, while exhibiting low solubility in water.[1]

Table 1: Projected Qualitative Solubility of Triethyl Trimellitate in Common Organic Solvents

| Solvent Class | Representative Solvents | Projected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for effective solvation of the ester groups in triethyl trimellitate.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | While the ester can act as a hydrogen bond acceptor, the absence of hydrogen bond donors on the triethyl trimellitate molecule limits its interaction with protic solvents.[5][6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The aromatic core and alkyl chains of triethyl trimellitate allow for some interaction with nonpolar solvents, but the polar ester groups can limit miscibility. |

| Aqueous | Water | Insoluble to Sparingly Soluble | As a general characteristic of trialkyl trimellitates, significant hydrocarbon character and the inability to donate hydrogen bonds lead to poor aqueous solubility.[1][7] |

The Science Behind Solubility: Key Influencing Factors

The solubility of an ester like triethyl trimellitate is governed by a delicate interplay of intermolecular forces between the solute and the solvent.

-

Polarity : The presence of the carbonyl groups in the ester linkages makes triethyl trimellitate moderately polar.[3] This allows it to dissolve in many organic solvents.[3]

-

Hydrogen Bonding : Esters can act as hydrogen-bond acceptors due to the lone pairs of electrons on their oxygen atoms, but they cannot act as hydrogen-bond donors.[5][8] This property allows for some interaction with protic solvents, though solubility is generally lower than in polar aprotic solvents where dipole-dipole interactions dominate.

-

Molecular Size : Larger molecules, like triethyl trimellitate, generally require more energy to be solvated, which can lead to lower solubility compared to smaller esters.

Experimental Determination of Solubility: A Practical Guide

To obtain precise quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for this purpose.[9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of triethyl trimellitate.

Materials and Equipment:

-

Triethyl trimellitate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Supersaturated Solutions : Add an excess amount of triethyl trimellitate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction and Dilution : Carefully extract an aliquot of the clear supernatant. Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis : Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved triethyl trimellitate.

-

Calculation of Solubility : Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Caption: Experimental workflow for determining the solubility of triethyl trimellitate.

Applications in Drug Development

In the pharmaceutical industry, triethyl trimellitate's properties as a plasticizer are valuable in the formulation of film coatings for tablets and capsules.[10] Its solubility in organic solvents is key to its incorporation into coating solutions.[11] For topical formulations, its miscibility with other excipients and its ability to dissolve certain active pharmaceutical ingredients (APIs) can be leveraged to create stable and effective drug delivery systems.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Retrieved from [Link]

-

CIR (Cosmetic Ingredient Review) (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. Retrieved from [Link]

-

Final Report of the Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics (2015). International Journal of Toxicology. Retrieved from [Link]

-

Ataman Kimya. TRIDECYL TRIMELLITATE. Retrieved from [Link]

-

Environment and Climate Change Canada & Health Canada (2018). Screening Assessment: Trimellitates Group. Retrieved from [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Experiment 1 Determination of Solubility. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

Clark, J. (2015). An introduction to esters. Retrieved from [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

YesWeLab (2024). Ester Dosage in the Laboratory. Retrieved from [Link]

-

Taylor & Francis Online. Triethyl citrate – Knowledge and References. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Triethyl Citrate in Pharmaceuticals: A Key Plasticizer for Advanced Coating Technologies. Retrieved from [Link]

-

Chemistry LibreTexts. Properties of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. Retrieved from [Link]

-

Science.gov. factors affecting solubility: Topics. Retrieved from [Link]

-

PENPET Petrochemical Trading. Trioctyl trimellitate (TOTM). Retrieved from [Link]

-

ResearchGate. Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Retrieved from [Link]

-

KLJ Group. TRI-ISODECYL TRIMELLITATE (K-3001). Retrieved from [Link]

-

Physical Chemistry Research (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

-

Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. scispace.com [scispace.com]

- 10. nbinno.com [nbinno.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Health and safety data for 1,2,4-Benzenetris(carboxylic acid ethyl) ester

An In-depth Technical Guide to the Health and Safety of 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the health and safety profile of 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester. It is intended for researchers, scientists, and drug development professionals who may handle this substance. The information is synthesized from available safety data sheets and toxicological databases to ensure a high degree of scientific integrity and practical utility.

Substance Identification and Physicochemical Properties

1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester, also known as triethyl trimellitate, belongs to the trimellitate family of chemicals. Understanding its fundamental properties is the first step in a robust risk assessment. Unlike its parent compound, trimellitic acid, which is a solid powder, the triethyl ester's properties are influenced by the addition of three ethyl groups, affecting its solubility, reactivity, and metabolic fate.

| Property | Value | Source |

| Chemical Name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester | [1] |

| CAS Number | 14230-18-3 | [1] |

| Molecular Formula | C15H18O6 | [1] |

| Molecular Weight | 294.30 g/mol | [1] |

| Physical State | Not explicitly defined for the ester; parent acid is a white solid powder. | [2] |

| Melting Point | 231 °C / 447.8 °F (for parent Trimellitic acid) | [2] |

| Water Solubility | 2.1 g/100ml at 25°C (for parent Trimellitic acid) | [2] |

| Incompatible Materials | Strong oxidizing agents | [3] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester is classified as a hazardous substance with several key endpoints of concern.

| GHS Classification | Hazard Class | Hazard Statement |

| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation |

Source:[1]

The primary hazards are irritant effects on the skin, eyes, and respiratory system, along with moderate acute oral toxicity.[1] These classifications necessitate specific handling protocols and personal protective equipment to mitigate exposure risks.

Toxicological Profile: A Mechanistic Perspective

A thorough understanding of a substance's toxicology is paramount. While comprehensive toxicological data for the triethyl ester is limited, we can draw insights from its GHS classification and data on analogous trimellitate compounds.

Acute Toxicity

The substance is classified as Category 4 (Oral) , meaning it is harmful if swallowed.[1] Data for acute dermal and inhalation toxicity are not currently available.[2] In the absence of this data, it is prudent to assume potential for harm via these routes and take appropriate precautions.

Irritation and Sensitization

-

Skin and Eye Irritation : The classification as a Category 2 irritant for both skin and eyes indicates that direct contact can cause inflammation, redness, and discomfort.[1][4] This is a common property for many esters and carboxylic acids. The mechanism involves localized chemical reactions with tissues, leading to cell damage and an inflammatory response.

-

Respiratory Irritation : As a Category 3 respiratory irritant, inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][4] This underscores the critical need for adequate ventilation and, in some cases, respiratory protection.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

There is currently no data available to classify 1,2,4-benzenetricarboxylic acid triethyl ester for carcinogenic, mutagenic, or reproductive effects.[5][6] Regulatory bodies like IARC, NTP, and OSHA have not listed this specific compound as a carcinogen.[6]

However, it is insightful to consider the broader class of trimellitates in the context of reproductive toxicity, particularly in comparison to phthalate plasticizers. Some phthalates (which are diesters) are known testicular toxins.[7] Research on other trimellitate triesters, such as mixed decyl and octyl triesters (MDOT), suggests a different metabolic pathway and a lower likelihood of causing male reproductive toxicity.[7] The triester structure of trimellitates, compared to the diester structure of problematic phthalates, appears to be a key determinant in this differential toxicity profile.[7] This provides a degree of reassurance, but does not replace the need for specific data on the triethyl ester.

Ecotoxicological Profile

Data on the environmental fate and effects of the triethyl ester are sparse. However, information on the parent compound, trimellitic acid, suggests a low environmental hazard profile. It is described as soluble in water, with persistence and bioaccumulation being unlikely.[2] The safety data sheet for trimellitic acid states that it "contains no substances known to be hazardous to the environment".[2] While this is a positive indicator, direct studies on the triethyl ester are needed for a conclusive environmental risk assessment.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the established model for this, prioritizing the most effective measures.

Caption: Figure 1: Hierarchy of Safety Controls.

Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated area to maintain airborne concentrations below any potential irritation threshold. For procedures that may generate dust or aerosols, a chemical fume hood is required.[1][3]

-

Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear safety glasses with side-shields or a face shield.[1] Given the classification as a serious eye irritant, this is mandatory.

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Gloves must be inspected before use and removed carefully to avoid skin contamination.

-

Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.

Safe Handling, Storage, and Disposal

Handling Protocol

The following step-by-step protocol should be followed when handling 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester:

-

Pre-Handling Review : Read and understand the Safety Data Sheet (SDS) completely.[1] Ensure all necessary engineering controls and PPE are in place and functional.

-

Area Preparation : Designate a specific area for handling. Ensure the area is clean and free of incompatible materials, especially strong oxidizing agents.[3]

-

Donning PPE : Put on a lab coat, followed by safety glasses/goggles, and finally, chemical-resistant gloves.

-

Weighing and Transfer : If handling a solid form, conduct weighing and transfer operations in a manner that minimizes dust generation (e.g., in a fume hood or using a balance shield). Avoid creating and inhaling dust.[2]

-

Solution Preparation : When dissolving, add the substance slowly to the solvent to avoid splashing.

-

Post-Handling : Clean the work area thoroughly.

-

Doffing PPE : Remove gloves first using a proper technique to avoid self-contamination, followed by the lab coat and eye protection.

-

Hygiene : Wash hands thoroughly with soap and water after handling.[1]

Storage

Store the substance in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents.[3]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[8] Contaminated containers should be treated as the product itself.

Emergency Procedures

Rapid and correct response to an exposure is critical.

Caption: Figure 2: First Aid Workflow for Exposure.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

References

-

Pharos. (n.d.). 1,2,4-Benzenetricarboxylic acid, triethyl ester. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - 1,2,4-Benzenetricarboxylic acid, 1,2,4-triethyl ester. Retrieved from [Link]

-

Regulations.gov. (n.d.). 1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters (MDOT). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 1,2,4-Benzenetricarboxylic acid, tri-C9-11-alkyl esters - Registration Dossier. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,2,4-Benzenetricarboxylic acid, trimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. 1,2,4-Benzenetricarboxylic acid, triethyl ester - Pharos [pharos.habitablefuture.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability of Triethyl Trimellitate

A-Technical-Guide-to-the-Thermal-Stability-of-Triethyl-Trimellitate.md

Introduction

In the fields of advanced materials, pharmaceuticals, and drug delivery, the thermal stability of excipients is a cornerstone of product integrity, performance, and safety. Among the various classes of additives, trimellitate esters are recognized for their superior performance as plasticizers, particularly in applications demanding high-temperature resistance. This guide provides a comprehensive technical analysis of the thermal stability of triethyl trimellitate , a specific member of the trimellitate family.

While its longer-chain analogue, trioctyl trimellitate (TOTM), is more extensively documented and used industrially for its exceptional thermal endurance, a thorough understanding of triethyl trimellitate is crucial for formulation scientists working with a diverse portfolio of materials.[1] This document will therefore establish the thermal profile of triethyl trimellitate by examining its molecular structure, theoretical decomposition pathways, and key analytical techniques for its evaluation. Where direct experimental data for triethyl trimellitate is scarce, this guide will leverage data from its close analogues—trimethyl trimellitate and trioctyl trimellitate—to provide a scientifically grounded and holistic perspective.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure. The trimellitate family is characterized by a stable aromatic benzene ring core, which provides a rigid foundation and high thermal resilience.[2] The key differentiators within the family are the alkyl ester chains attached at the 1, 2, and 4 positions of the ring.

Generally, for a homologous series of esters, thermal stability increases with molecular weight and the length of the alkyl chains.[1] This is attributed to stronger intermolecular van der Waals forces, which require more energy to overcome, and a reduction in volatility.[1]

-

Trimethyl Trimellitate : The simplest analogue, with three methyl (-CH₃) groups. Its lower molecular weight suggests lower thermal stability compared to its longer-chain counterparts.

-

Triethyl Trimellitate : The subject of this guide, with three ethyl (-CH₂CH₃) groups. Its stability is expected to be superior to trimethyl trimellitate.

-

Trioctyl Trimellitate (TOTM) : A high-molecular-weight analogue with three branched 2-ethylhexyl chains. It is a benchmark for high thermal performance in plasticizers.[1]

The stability trend is therefore expected to be: Trimethyl < Triethyl < Trioctyl Trimellitate .

Mechanisms of Thermal Decomposition

The thermal degradation of esters, in an inert atmosphere, typically proceeds via a non-radical, intramolecular elimination reaction known as ester pyrolysis or a six-centered dissociation.[3][4] For triethyl trimellitate, this pathway involves the transfer of a beta-hydrogen from the ethyl group to the carbonyl oxygen through a cyclic six-membered transition state.

This concerted process results in the cleavage of the C-O ester bond, yielding trimellitic acid (or a partially esterified version) and ethylene gas.[5] At higher temperatures, the resulting carboxylic acid groups can undergo further decarboxylation.[5]

When heated to decomposition in the presence of air, oxidative reactions will also occur, and the substance may emit acrid smoke and irritating vapors.[6]

Assessing Thermal Stability: Key Analytical Techniques

A multi-faceted approach is required to fully characterize the thermal stability of a substance. The following techniques provide complementary information on decomposition behavior and safety.

Thermogravimetric Analysis (TGA)

TGA is the most common technique for determining the thermal stability of materials.[1] It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[7] Key parameters obtained are:

-

T-onset : The onset temperature of decomposition, where significant mass loss begins.

-

T-peak : The temperature of the maximum rate of mass loss, determined from the peak of the derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, and decomposition (which is typically exothermic).[8] DSC can complement TGA by quantifying the heat released during decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is a specialized technique for assessing thermal hazards and the potential for runaway reactions.[9][10] A sample is heated in a high-pressure, insulated container under near-adiabatic (zero heat loss) conditions.[11][12] Once self-heating is detected, the instrument tracks the temperature and pressure rise, providing critical data for process safety, such as:[13]

-

Onset temperature of self-heating

-

Adiabatic temperature rise (ΔTad)

-

Time to Maximum Rate (TMR)

Quantitative Thermal Stability Data

While specific TGA/DSC data for triethyl trimellitate is not widely published, we can create a comparative table using data from its analogues to establish a clear performance hierarchy. Trioctyl trimellitate (TOTM) is exceptionally stable, with decomposition beginning well above typical processing temperatures for most polymers.[1]

| Compound | Molecular Formula | T-onset (°C) (Typical) | T-peak (°C) (Typical) | Boiling Point (°C) |

| Trioctyl Trimellitate (TOTM) | C₃₃H₅₄O₆ | ~350 - 380[1] | ~400 - 420[1] | 414[6] |

| Triethyl Trimellitate | C₁₅H₁₈O₆ | Est. 280 - 320 | Est. 310 - 350 | N/A |

| Triethyl Citrate (Analogue) | C₁₂H₂₀O₇ | N/A | N/A | 260[14] |

Note: Values for Triethyl Trimellitate are expert estimations based on structure-property relationships. Triethyl Citrate, another common ethyl ester plasticizer, is included for comparison. Absolute values can vary based on experimental conditions such as heating rate and atmosphere.[1]

Experimental Protocol: TGA Analysis of Triethyl Trimellitate

This section provides a self-validating protocol for determining the thermal decomposition profile of a liquid sample like triethyl trimellitate using TGA.

Objective

To determine the onset temperature of decomposition (T-onset) and the temperature of maximum decomposition rate (T-peak) for triethyl trimellitate in an inert atmosphere.

Instrumentation and Materials

-

Instrument : Calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 1 or equivalent).[15]

-

Crucibles : Alumina crucibles (e.g., 100 µL).[15]

-

Sample : Triethyl trimellitate, analytical grade.

-

Purge Gas : High-purity nitrogen (99.99%+).

Experimental Workflow Diagram

Step-by-Step Procedure

-

Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Loading : Place an empty alumina crucible on the microbalance and tare it. Carefully dispense 5–10 mg of the liquid triethyl trimellitate into the crucible.[15] Record the exact initial mass.

-

Run Setup : Place the sample crucible into the TGA furnace. Set the purge gas to nitrogen with a flow rate of 50 mL/min.[16]

-

Causality: Using an inert nitrogen atmosphere is critical to study the inherent thermal stability of the molecule. An air or oxygen atmosphere would induce thermo-oxidative degradation, which typically occurs at lower temperatures and follows different mechanisms.[7]

-

-

Thermal Method : Program the instrument with the following temperature profile:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 K/min.[17][18]

-

Causality: A 10 K/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide better separation of thermal events, while faster rates can shift decomposition temperatures to higher values.[18]

-

-

Data Analysis :

-

Upon completion of the run, use the instrument's software to generate the TGA (mass % vs. temperature) and DTG (derivative mass loss vs. temperature) curves.

-

Determine the T-onset by finding the intersection of the tangent to the baseline before decomposition and the tangent at the point of maximum mass loss on the TGA curve.[1]

-

Determine the T-peak as the temperature corresponding to the peak minimum on the DTG curve.[1]

-

Factors Influencing Thermal Stability

The measured thermal stability of triethyl trimellitate can be influenced by several external and internal factors.

-

Purity : The presence of impurities from the synthesis process can significantly lower thermal stability. Common impurities may include unreacted starting materials (trimellitic anhydride, ethanol) or residual catalysts.[19][20] High-purity grades (>99%) will exhibit the most reliable and highest thermal stability.[19] The synthesis of trimellitates often involves a transesterification from trimethyl trimellitate, a process that, if controlled properly, can yield high-purity products.[21][22]

-

Atmosphere : As previously mentioned, the presence of oxygen will lead to thermo-oxidative degradation, which typically initiates at lower temperatures than thermal degradation (pyrolysis) in an inert atmosphere.[7]

-

Presence of Other Materials : In a formulated product (e.g., a polymer matrix or a drug solution), interactions with other components can either stabilize or destabilize the trimellitate. For instance, acidic or basic residues in a polymer could potentially catalyze the hydrolysis of the ester groups at elevated temperatures.

Conclusion

Triethyl trimellitate is a thermally stable aromatic ester, whose performance is logically positioned between that of trimethyl trimellitate and the exceptionally robust trioctyl trimellitate. Its stability is derived from a rigid benzene core and is modulated by the length of its three ethyl ester side chains. The primary mechanism of thermal decomposition in an inert atmosphere is expected to be a six-centered elimination reaction, yielding trimellitic acid and ethylene.

Accurate characterization of its thermal limits is best achieved through a combination of analytical techniques, with Thermogravimetric Analysis (TGA) being the principal method for determining decomposition temperatures. By following standardized protocols, researchers and drug development professionals can reliably assess the thermal stability of triethyl trimellitate, ensuring its suitability for high-temperature processing and long-term storage, thereby guaranteeing the integrity and safety of the final product.

References

-

Decomposition and hydrocarbon growth processes for esters in non-premixed flames. (n.d.). American Chemical Society. Retrieved from [Link]

-

The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. (2025, December 5). BASTONE. Retrieved from [Link]

-

Decomposition and Hydrocarbon Growth Processes for Esters in Non-Premixed Flames. (n.d.). American Chemical Society. Retrieved from [Link]

-

Fiume, M. M., et al. (2015). Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 54S-66S. Retrieved from [Link]

-

Theoretical study on the mechanisms of the decomposition of nitrate esters and the stabilization of aromatic amines. (2019, November 15). PubMed. Retrieved from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]

-

Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange. Retrieved from [Link]

- Method for synthesizing tri (2-ethylhexyl) trimellitate. (n.d.). Google Patents.

- Method for synthesizing trimellitic triesters. (n.d.). Google Patents.

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Determination of Thermal Stability of Obtained Plasticizer. (n.d.). Bio-protocol. Retrieved from [Link]

-

Trioctyl trimellitate. (n.d.). PubChem. Retrieved from [Link]

-

Safety assessment of trialkyl trimellitates as used in cosmetics. (n.d.). CIR Safety. Retrieved from [Link]

-

Detection of Plasticizers in Sporting Goods and Toys by Means of TGA-FT-IR. (2020, March 31). NETZSCH. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

DFT calculations of triethyl and trimethyl orthoacetate elimination kinetics in the gas phase. (2009, March 19). PubMed. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. (n.d.). Belmont Scientific. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC) Testing. (n.d.). Sigma-HSE. Retrieved from [Link]

-

TRI-ISODECYL TRIMELLITATE (K-3001). (n.d.). KLJ Group. Retrieved from [Link]

-

Trimellitates (high molecular weight) - Evaluation statement. (2022, May 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

Synthesis of phthalate and trimellitate esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]

-

DFT Calculations of Triethyl and Trimethyl Orthoacetate Elimination Kinetics in the Gas Phase. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Understanding Thermogravimetric Testing of Plastics. (n.d.). XRF Scientific. Retrieved from [Link]

-

Thermogravimetric Testing of Plastic. (2025, January 14). AZoM. Retrieved from [Link]

-

Lubrication properties of trimethylolpropane esters based on palm oil and palm kernel oils. (n.d.). ResearchGate. Retrieved from [Link]

-

TRIDECYL TRIMELLITATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. (n.d.). MDPI. Retrieved from [Link]

-

Quantification of the leaching of triethyl citrate/polysorbate 80 mixtures from Eudragit RS films by differential scanning calorimetry. (n.d.). PubMed. Retrieved from [Link]

-

Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019, January 10). MDPI. Retrieved from [Link]

-

Triethyl Citrate. (n.d.). Lanxess. Retrieved from [Link]

-

Decomposition of triethyl phosphate and triethyl phosphate by heating by TGA. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Decomposition and hydrocarbon growth processes for esters in non-premixed flames - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. Quantification of the leaching of triethyl citrate/polysorbate 80 mixtures from Eudragit RS films by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. sigma-hse.com [sigma-hse.com]

- 13. belmontscientific.com [belmontscientific.com]

- 14. lanxess.com [lanxess.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. azom.com [azom.com]

- 19. bastone-plastics.com [bastone-plastics.com]

- 20. cir-safety.org [cir-safety.org]

- 21. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 22. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

Navigating the Physical Landscape of Triethyl Trimellitate: A Technical Guide

An In-depth Exploration of the Physical State and Appearance of Triethyl Trimellitate, Supported by Comparative Analysis of Structurally Related Analogues.

Executive Summary

This technical guide provides a comprehensive examination of the physical state and appearance of triethyl trimellitate. Direct experimental data for this specific compound is notably scarce in publicly available literature. Therefore, this guide establishes a robust understanding of its likely properties through a dual approach: a theoretical analysis based on its molecular structure and a detailed comparative study of its closest, well-documented structural analogues—trimethyl trimellitate and tri(2-ethylhexyl) trimellitate. This methodology offers a scientifically grounded perspective for researchers, scientists, and drug development professionals, enabling informed decisions in the absence of direct empirical data.

Introduction: The Challenge of Characterizing Triethyl Trimellitate

Triethyl trimellitate belongs to the family of trialkyl trimellitates, which are triesters of trimellitic acid. These compounds are recognized for their utility as plasticizers, skin-conditioning agents, and film formers in various industrial and cosmetic applications.[1] While extensive data exists for commercially prevalent trimellitates such as tri(2-ethylhexyl) trimellitate (TOTM), specific information regarding the physical and chemical properties of triethyl trimellitate is limited.

This guide addresses this information gap by leveraging established knowledge of its structural relatives to project its physical characteristics. The underlying scientific principle is that the physical properties of esters within a homologous series, such as the trialkyl trimellitates, exhibit predictable trends related to their molecular weight and the nature of their alkyl chains.

Molecular Structure and Theoretical Properties of Triethyl Trimellitate

Triethyl trimellitate is the triester formed from the reaction of trimellitic acid with three molecules of ethanol. Its structure consists of a central benzene ring substituted with three ethyl ester groups at positions 1, 2, and 4.

Expected Physical Characteristics:

Based on its molecular structure, several key physical properties can be inferred:

-